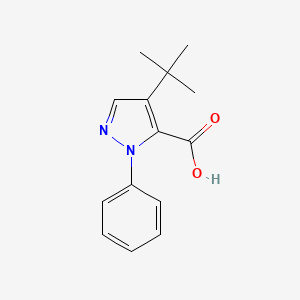
4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods often utilize eco-friendly and cost-effective catalysts such as Amberlyst-70. This resinous, nontoxic, and thermally stable catalyst simplifies the reaction workup and offers valuable attributes for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-Butyl-4-phenyl-1H-pyrazole-3-carboxylic acid
- 1-tert-Butyl-3-phenyl-1H-pyrazole-4-carboxylic acid
- 1-tert-Butyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl and phenyl groups at specific positions on the pyrazole ring can enhance its stability and interaction with molecular targets .
Propriétés
Numéro CAS |
825619-54-3 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
4-tert-butyl-2-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)11-9-15-16(12(11)13(17)18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18) |
Clé InChI |
VOLYJCFUOHBYRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(N(N=C1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene](/img/structure/B14227235.png)
![3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine](/img/structure/B14227238.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)
![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)
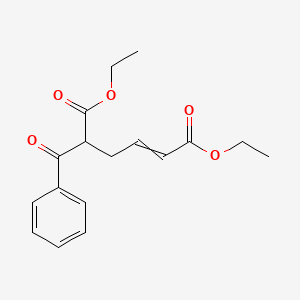
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)
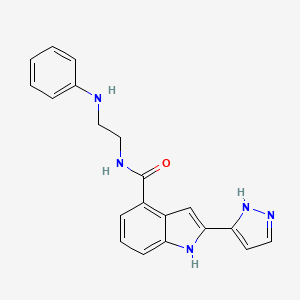
![2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile](/img/structure/B14227276.png)
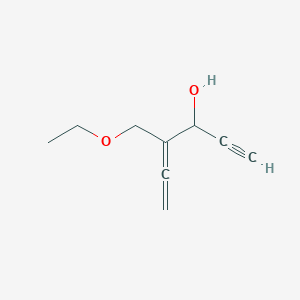
![N-[3-(Trimethoxysilyl)propyl]propan-2-imine](/img/structure/B14227292.png)
![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
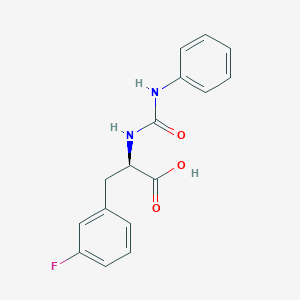
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
